molecular formula C8H11NO4 B3092152 4-Isoxazolecarboxylic acid, 3-ethyl-5-hydroxy-, ethyl ester CAS No. 122423-01-2

4-Isoxazolecarboxylic acid, 3-ethyl-5-hydroxy-, ethyl ester

Cat. No.: B3092152
CAS No.: 122423-01-2
M. Wt: 185.18 g/mol
InChI Key: RCFPTFWUKSMCJN-UHFFFAOYSA-N
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Description

4-Isoxazolecarboxylic acid, 3-ethyl-5-hydroxy-, ethyl ester is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. This particular compound is characterized by the presence of an ethyl group at the 3-position, a hydroxyl group at the 5-position, and an ethyl ester functional group.

Scientific Research Applications

4-Isoxazolecarboxylic acid, 3-ethyl-5-hydroxy-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

Mode of Action

Isoxazole derivatives are known to bind to biological targets based on their chemical diversity . The specific interactions of this compound with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

Isoxazole derivatives are known to influence a variety of functionalized heterocyclic scaffolds . The specific pathways affected by this compound and their downstream effects are yet to be determined.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-isoxazolecarboxylic acid, 3-ethyl-5-hydroxy-, ethyl ester typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with hydroxylamine hydrochloride to form an intermediate, which then undergoes cyclization to yield the isoxazole ring. The reaction conditions often include the use of a base such as sodium acetate and a solvent like ethanol. The reaction mixture is heated to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Types of Reactions:

    Oxidation: The hydroxyl group at the 5-position can undergo oxidation to form a ketone.

    Reduction: The ester functional group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ethyl group at the 3-position can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of 3-ethyl-5-oxo-4-isoxazolecarboxylic acid, ethyl ester.

    Reduction: Formation of 3-ethyl-5-hydroxy-4-isoxazolecarbinol.

    Substitution: Formation of various 3-substituted isoxazole derivatives.

Comparison with Similar Compounds

    4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester: Similar structure but with a methyl group instead of a hydroxyl group at the 5-position.

    3-Isoxazolecarboxylic acid, 4,5-dihydro-5,5-diphenyl-, ethyl ester: Contains a diphenyl group at the 5-position and lacks the hydroxyl group.

Uniqueness: 4-Isoxazolecarboxylic acid, 3-ethyl-5-hydroxy-, ethyl ester is unique due to the presence of both a hydroxyl group and an ethyl ester functional group, which can influence its reactivity and interactions in chemical and biological systems. The combination of these functional groups makes it a versatile intermediate in synthetic chemistry and a valuable compound for research in various fields.

Properties

IUPAC Name

ethyl 3-ethyl-5-oxo-2H-1,2-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4/c1-3-5-6(7(10)12-4-2)8(11)13-9-5/h9H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFPTFWUKSMCJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)ON1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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